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molecular formula C8H8BrNO B085723 4'-Bromoacetanilide CAS No. 103-88-8

4'-Bromoacetanilide

Cat. No. B085723
M. Wt: 214.06 g/mol
InChI Key: MSLICLMCQYQNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05164502

Procedure details

A mixture of 1.17 g (5.0 mmol) of N-acetyl-4-bromoaniline, 1.20 g (5.0 mmol) of N-fluoropyridinium triflate, and 50 ml of 1,1,2-trichloroethane was placed in a 100 ml 3-necked round bottomed flask equipped with a magnetic stirring bar, a thermometer, and a reflux condenser. The mixture was heated to 100° C. and allowed to react at that temperature for 20 hours. The mixture was then allowed to cool and the volatiles were removed by evaporation under reduced pressure. Analysis of the residue by standardized gas-liquid chromatography using a mass spectrometer detector indicated that the title product was present in 28 percent yield and that the balance of the N-acetyl-4-bromoaniline was still present as unreacted material.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[O-]S(C(F)(F)[F:17])(=O)=O.F[N+]1C=CC=CC=1>ClC(Cl)CCl>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=1[F:17])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)Br
Name
Quantity
1.2 g
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.F[N+]1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(CCl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 100 ml 3-necked round bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
to react at that temperature for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=C(C=C(C=C1)Br)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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